molecular formula C14H16N2O4 B1463106 3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid CAS No. 1214818-05-9

3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid

Cat. No.: B1463106
CAS No.: 1214818-05-9
M. Wt: 276.29 g/mol
InChI Key: HUYGOICTAVMQIF-UHFFFAOYSA-N
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Description

“3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1214818-05-9 . It has a molecular weight of 276.29 and its IUPAC name is 3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18) . This code provides a specific description of the molecule’s structure. The compound has been used as an inhibitor in the study of the crystal structure of Imidazolonepropionase .

Scientific Research Applications

Corrosion Inhibition Amino acids based corrosion inhibitors, including compounds structurally related to 3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid, have been synthesized for the protection of mild steel. These inhibitors exhibit significant inhibition efficiency, with one showing up to 96.08% efficiency at low concentrations. Their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a strong and efficient corrosion inhibition mechanism. Theoretical and experimental studies complement each other, confirming the potential of these compounds as green corrosion inhibitors (Srivastava et al., 2017).

Antiproliferative Activity Against Cancer Novel organotin(IV) carboxylate compounds with derivatives of propanoic acid, including 3-[2,5-dioxo-4,4-diphenylimidazolidin-1-yl]propanoic acid, have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. These compounds demonstrated significant cytotoxicity, suggesting a promising approach for cancer therapy. The study includes an in-depth analysis of the mechanisms behind the cytotoxic effects, providing a foundation for further exploration of these compounds in cancer treatment (Pantelić et al., 2021).

Antimicrobial Activity Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, new imidazolines and perimidines were synthesized and showed significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Farghaly et al., 2014).

Catalytic Mechanism in Biological Pathways The catalytic mechanism of proteins belonging to the HutI family, which includes enzymes that process compounds structurally similar to this compound, has been elucidated. These enzymes play a crucial role in the histidine degradation pathway, converting imidazolone-5-propanoate to N-formimino-L-glutamate. The crystal structures of these enzymes with bound products and inhibitors offer insights into their function and potential pharmaceutical applications (Tyagi et al., 2008).

Mechanism of Action

The compound has been used as an inhibitor in the study of Imidazolonepropionase, a member of the amidohydrolase superfamily . Imidazolonepropionase catalyzes the conversion of imidazolone-5-propanoate to N-formimino-L-glutamate in the histidine degradation pathway .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYGOICTAVMQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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